tert-Butyl 2-phenylpiperazine-1-carboxylate
Overview
Description
tert-Butyl 2-phenylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and biology. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-phenylpiperazine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-phenylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl 2-phenylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
- tert-Butyl (2S)-2-phenylpiperazine-1-carboxylate
- 1-Boc-piperazine
- tert-Butyl piperazine-1-carboxylate
Comparison: tert-Butyl 2-phenylpiperazine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis and versatility in chemical reactions .
Biological Activity
tert-Butyl 2-phenylpiperazine-1-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological contexts. This article reviews the significant findings related to its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : Approximately 262.35 g/mol
- Structure : The compound features a piperazine ring, which is a common motif in many psychoactive and pharmacologically active compounds.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly as a potential pharmacological agent targeting G-protein coupled receptors (GPCRs). Notably:
- GPR119 Agonism : The compound has been identified as an agonist for GPR119, a receptor involved in glucose homeostasis and insulin secretion, suggesting its potential utility in managing type 2 diabetes mellitus (T2DM) .
- Neurotransmitter Modulation : The piperazine moiety may influence neurotransmitter systems, indicating possible psychoactive properties .
- Antimicrobial Properties : Some derivatives of this compound have shown moderate antibacterial and antifungal activities against various microorganisms .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets and pathways:
- Binding to GPCRs : The compound binds to GPR119, enhancing insulin secretion and potentially regulating appetite.
- Influence on Neurotransmitter Systems : It may modulate neurotransmitter release, affecting mood and cognitive functions .
In Vitro Studies
In vitro assays have demonstrated that modifications to the piperazine ring or phenyl substituents can significantly alter the pharmacological profile of the compound. For instance:
- Binding Affinity Studies : Interaction studies revealed that this compound has a high binding affinity to GPR119, which is crucial for its metabolic effects .
Case Studies
Several studies have reported on the biological effects of this compound:
- Type 2 Diabetes Management : In a study focusing on glucose metabolism, this compound was shown to enhance insulin secretion in response to glucose stimulation .
- Neuropharmacology : Research has indicated potential applications in treating mood disorders due to its effects on neurotransmitter systems .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Initial synthesis involves the formation of the piperazine core.
- Carboxylation : The introduction of the carboxylic acid moiety is achieved through standard organic reactions.
- Purification : High-purity compounds are obtained through recrystallization or chromatography techniques.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine | Contains amino group | Potential anticancer properties |
Tert-butyl 2-methylpiperazine | Lacks phenyl group | Reduced reactivity and biological activity |
Properties
IUPAC Name |
tert-butyl 2-phenylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOURBIBCQYVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587588 | |
Record name | tert-Butyl 2-phenylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859518-32-4 | |
Record name | tert-Butyl 2-phenylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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